

# Application Notes and Protocols for Successful EAE Induction with MBP Ac1-9

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model is characterized by infiltration of inflammatory cells into the CNS, leading to demyelination and axonal damage, which clinically manifests as paralysis. Induction of EAE using specific myelin peptides allows for the study of disease pathogenesis and the evaluation of potential therapeutic agents. Myelin Basic Protein (MBP) and its peptide fragments are well-established encephalitogens used to induce EAE. This document provides detailed protocols for the successful induction of an EAE model using the MBP Ac1-9 peptide.

## **Quantitative Data Summary**

Successful induction of EAE is dependent on several factors including the mouse strain, the dose of the encephalitogenic peptide, and the use of adjuvants. The following tables summarize the recommended dosages and components for the induction of EAE using MBP Ac1-9.

Table 1: Reagents and Recommended Dosages for EAE Induction



Reagent	Recommended Dose per Mouse	Concentration
MBP Ac1-9 Peptide	100 - 200 μg	1 - 2 mg/mL in PBS
Complete Freund's Adjuvant (CFA)	100 μL	4 mg/mL Mycobacterium tuberculosis
Pertussis Toxin (PTX)	200 - 500 ng	1-2.5 μg/mL in PBS

Table 2: Recommended Mouse Strains and Pertussis Toxin Administration Schedule

Mouse Strain	PTX Administration (Day 0)	PTX Administration (Day 2)
C57BL/6	200 - 500 ng (Intraperitoneal)	200 - 500 ng (Intraperitoneal)
SJL	200 - 400 ng (Intraperitoneal)	200 - 400 ng (Intraperitoneal)

# Experimental Protocols Protocol 1: Preparation of MBP Ac1-9/CFA Emulsion

#### Materials:

- MBP Ac1-9 peptide
- Sterile Phosphate Buffered Saline (PBS)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
- Two 1 mL glass Luer-lock syringes
- One Luer-lock connector
- Sterile microcentrifuge tubes

#### Procedure:



- Dissolve the MBP Ac1-9 peptide in sterile PBS to a final concentration of 2 mg/mL. For example, dissolve 2 mg of peptide in 1 mL of PBS.
- Vortex the CFA vial thoroughly to ensure the Mycobacterium tuberculosis is evenly suspended.
- In a sterile microcentrifuge tube, combine equal volumes of the MBP Ac1-9 solution and the CFA. For example, mix 500 μL of the 2 mg/mL peptide solution with 500 μL of CFA.
- To create a stable emulsion, draw the entire mixture into one of the 1 mL glass syringes.
- Connect this syringe to the second empty glass syringe using the Luer-lock connector.
- Forcefully pass the mixture back and forth between the two syringes for at least 10-15 minutes.
- To check for a stable emulsion, drop a small amount of the mixture onto the surface of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse.
- Keep the emulsion on ice until ready for injection.

## **Protocol 2: Induction of Active EAE in Mice**

#### Materials:

- MBP Ac1-9/CFA emulsion
- Pertussis Toxin (PTX)
- Sterile PBS
- Female C57BL/6 or SJL mice, 8-12 weeks old
- Insulin syringes with 27-30 gauge needles

#### Procedure:

Day 0: Immunization and First PTX Injection



- Anesthetize the mice according to your institution's approved animal protocols.
- Draw 100 μL of the MBP Ac1-9/CFA emulsion into an insulin syringe.
- Administer the 100  $\mu$ L of emulsion subcutaneously (s.c.) at two sites on the flank (50  $\mu$ L per site).
- Dilute the Pertussis Toxin stock solution in sterile PBS to the desired concentration (e.g., 2 μg/mL for a 200 ng dose in 100 μL).
- Administer the appropriate dose of PTX (200-500 ng) intraperitoneally (i.p.) in a volume of  $100\text{-}200~\mu L$ .

Day 2: Second PTX Injection

• Administer a second dose of PTX (200-500 ng) intraperitoneally, prepared as on Day 0.

## **Protocol 3: Clinical Scoring of EAE**

Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. Body weight should also be recorded daily. A standard 0-5 scoring scale is used to assess disease severity[1]:

Table 3: EAE Clinical Scoring Scale

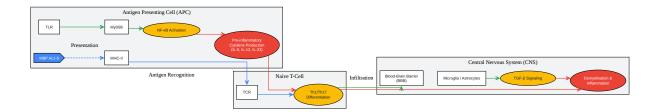


Score	Clinical Signs
0	No clinical signs
0.5	Distal limp tail
1	Complete limp tail
1.5	Limp tail and hindlimb weakness (unsteady gait)
2	Limp tail and partial hindlimb paralysis (one leg dragging)
2.5	Limp tail and partial hindlimb paralysis (both legs dragging)
3	Limp tail and complete hindlimb paralysis
3.5	Limp tail, complete hindlimb paralysis, and partial forelimb paralysis
4	Limp tail, complete hindlimb and forelimb paralysis (quadriplegia)
5	Moribund state or death

## **Signaling Pathways in EAE Pathogenesis**

The development of EAE involves a complex interplay of immune cells and signaling pathways. Key pathways implicated in the pathogenesis include the Toll-like receptor (TLR) signaling, NF-  $\kappa$ B activation, and TGF- $\beta$  signaling.





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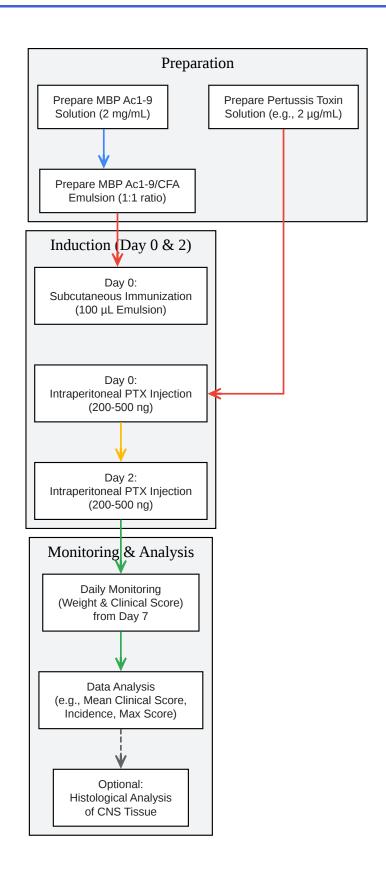
Caption: Key signaling events in EAE pathogenesis.

The TLR-MyD88 signaling pathway plays a crucial role in the innate immune response and the initiation of the adaptive immune response in EAE.[2] The activation of NF-κB in antigen-presenting cells leads to the production of pro-inflammatory cytokines, which drive the differentiation of pathogenic Th1 and Th17 cells.[3] In the CNS, TGF-β signaling in glial cells can contribute to the inflammatory environment that facilitates T-cell mediated demyelination.[4]

## **Experimental Workflow**

The successful induction of the EAE model using MBP Ac1-9 follows a well-defined workflow.





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Caption: Experimental workflow for MBP Ac1-9 induced EAE.



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